Product packaging for Coenzyme Q1(Cat. No.:CAS No. 727-81-1)

Coenzyme Q1

Cat. No.: B106560
CAS No.: 727-81-1
M. Wt: 250.29 g/mol
InChI Key: SOECUQMRSRVZQQ-UHFFFAOYSA-N
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Description

Historical Context of Coenzyme Q Discovery and Early Research

The journey to understanding Coenzyme Q began in the mid-20th century, amidst intensive research into the mechanisms of biological energy conversion. In 1957, at the University of Wisconsin's Institute for Enzyme Research, a team led by Dr. Frederick L. Crane first isolated a mysterious yellow, fat-soluble substance from the mitochondria of beef heart cells. q10facts.commedlink.compharmanord.commdpi.com Crane and his colleagues determined that this compound was a quinone and played a role as a coenzyme in the mitochondrial electron transport chain, leading them to name it "Coenzyme Q". pharmanord.comgrc.com

Contemporaneously, across the Atlantic, Professor R.A. Morton and his group at the University of Liverpool in the UK were investigating a lipid-soluble substance found widely in animal tissues. q10facts.compharmanord.com Observing its seemingly universal presence, Morton coined the term "ubiquinone," a portmanteau of "ubiquitous" and "quinone". q10facts.comnih.gov It soon became clear that Coenzyme Q and ubiquinone were the same molecule.

Following its discovery, the next crucial step was to determine its precise chemical structure. This task was undertaken by Dr. Karl Folkers and his research team at Merck, Sharpe, and Dohme. In 1958, they successfully identified the complete chemical structure of the coenzyme, specifically Coenzyme Q10, which possesses a benzoquinone head and a tail made of 10 isoprenyl subunits. q10facts.comwikipedia.org This structural elucidation was a pivotal moment, opening the door for further investigation into its biosynthesis and function.

The profound importance of Coenzyme Q in cellular bioenergetics was fully recognized when British biochemist Dr. Peter Mitchell proposed his chemiosmotic theory. In 1978, Mitchell was awarded the Nobel Prize in Chemistry for his description of how the transfer of electrons by components like Coenzyme Q facilitates the pumping of protons across the inner mitochondrial membrane, creating the electrochemical gradient necessary for ATP synthesis. q10facts.compharmanord.com

Table 1: Timeline of Key Discoveries in Coenzyme Q Research

YearDiscovery/EventKey Scientist(s)/InstitutionSignificance
1957 Isolation of a yellow crystalline substance from beef heart mitochondria. q10facts.commedlink.comDr. Frederick L. Crane (University of Wisconsin)First identification of the compound later known as Coenzyme Q.
1957 The term "ubiquinone" is proposed. q10facts.compharmanord.comProfessor R. A. Morton (University of Liverpool)Name reflects the compound's ubiquitous nature in living tissues.
1958 The chemical structure of Coenzyme Q10 is determined. q10facts.comwikipedia.orgDr. Karl Folkers (Merck, Sharpe, and Dohme)Enabled synthesis and detailed study of the molecule's function.
1978 Nobel Prize in Chemistry awarded. q10facts.compharmanord.comDr. Peter MitchellAcknowledged the critical role of CoQ in the chemiosmotic theory of ATP synthesis.

Ubiquity and Physiological Significance of Coenzyme Q

The name ubiquinone aptly describes one of the molecule's most defining features: its ubiquitous presence across nearly all domains of life, from bacteria to humans. nih.govnih.gov Coenzyme Q is found in the membranes of both prokaryotic and eukaryotic cells. oup.com While humans primarily synthesize Coenzyme Q10 (CoQ10), other organisms produce variants with different lengths of the isoprenoid side chain. wikipedia.org For example, the yeast Saccharomyces cerevisiae primarily produces CoQ6, while the bacterium Escherichia coli produces CoQ8. oup.comfrontiersin.org This lipid is found in virtually all of an organism's cells and tissues, with the highest concentrations located in organs with high metabolic rates, such as the heart, kidneys, and liver. libretexts.orgnih.govresearchgate.net

The physiological significance of Coenzyme Q is multifaceted, stemming from its unique chemical structure which allows it to accept and donate electrons. libretexts.org

Role in Energy Production: The canonical function of Coenzyme Q is as a vital mobile electron carrier in the mitochondrial electron transport chain (ETC). vaia.comdroracle.ai It shuttles electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). libretexts.orgvaia.com This electron transfer is a critical step in oxidative phosphorylation, the process that generates the vast majority of cellular energy in the form of adenosine (B11128) triphosphate (ATP). oup.comvaia.comoregonstate.edu

Antioxidant Function: In its reduced form, known as ubiquinol (B23937), Coenzyme Q is a potent, lipid-soluble antioxidant. pharmanord.comnih.gov It is strategically located within cellular membranes where it effectively protects membrane phospholipids, proteins, and mitochondrial DNA from the damaging effects of free radicals and lipid peroxidation. researchgate.netnih.gov

Cofactor in Other Metabolic Pathways: Beyond the primary ETC, Coenzyme Q serves as an electron acceptor for several other mitochondrial enzymes. It is required for the de novo synthesis of pyrimidines (as a cofactor for dihydroorotate (B8406146) dehydrogenase), the beta-oxidation of fatty acids, and the metabolism of certain amino acids. mdpi.comnih.govoup.comnih.gov

In essence, Coenzyme Q is a central hub in cellular metabolism, linking energy production from various fuel sources to the respiratory chain and simultaneously protecting the cellular environment from oxidative stress. nih.govdroracle.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O4 B106560 Coenzyme Q1 CAS No. 727-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C14H18O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOECUQMRSRVZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10223001
Record name Ubiquinone Q1
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Molecular Weight

250.29 g/mol
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Physical Description

Solid
Record name Ubiquinone-1
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CAS No.

727-81-1
Record name Coenzyme Q1
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Characteristics and Redox Cycling of Coenzyme Q

Redox States of Coenzyme Q: Ubiquinone, Semiquinone, and Ubiquinol (B23937)

Coenzyme Q exists in three distinct redox states within the cell, a characteristic crucial to its biological activities. wikipedia.orgimrpress.comnih.gov These states are:

Ubiquinone: The fully oxidized form (CoQ or Q). wikipedia.orgimrpress.comnih.gov

Semiquinone: An intermediate, radical form (CoQH• or QH•) that results from the acceptance of a single electron. wikipedia.orgimrpress.comnih.gov

Ubiquinol: The fully reduced form (CoQH2 or QH2), which is created after accepting two electrons and two protons. imrpress.comnih.govnih.gov

This capacity to accept and transfer one or two electrons underpins its dual roles as both an electron carrier in cellular respiration and as a potent antioxidant. wikipedia.orgimrpress.com The continuous interconversion between these forms is known as the ubiquinone-ubiquinol redox cycle. nih.govnih.gov

Coenzyme Q as an Electron Carrier and Proton Translocator

A primary and well-established function of Coenzyme Q is its role as a mobile electron carrier within the mitochondrial electron transport chain (ETC). neurology.orgportlandpress.comimrpress.comrice.edu In this capacity, CoQ shuttles electrons from Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). nih.govmdpi.comahajournals.orgwikipedia.org

The process begins when ubiquinone (the oxidized form) is reduced to ubiquinol (the reduced form) by accepting electrons from Complexes I and II. nih.gov This reduction is coupled with the uptake of protons from the mitochondrial matrix. rice.edufagron.co The resulting ubiquinol molecule then diffuses through the inner mitochondrial membrane to Complex III. wikipedia.org

At Complex III, the Q cycle occurs, a process that re-oxidizes ubiquinol back to ubiquinone. nih.govnih.gov During this cycle, electrons are transferred to cytochrome c, and importantly, protons are translocated from the mitochondrial matrix to the intermembrane space. imrpress.comfagron.cocas.cz This translocation of protons contributes to the generation of a proton-motive force across the inner mitochondrial membrane, which is ultimately used by ATP synthase to produce ATP, the main energy currency of the cell. mdpi.comahajournals.org

Antioxidant Mechanisms of Coenzyme Q (Ubiquinol)

The reduced form of Coenzyme Q, ubiquinol (CoQH2), is a powerful lipid-soluble antioxidant. imrpress.comnih.govnih.govocl-journal.orgdrugbank.com It plays a critical role in protecting cellular components, including lipids, proteins, and DNA, from damage caused by reactive oxygen species (ROS). mdpi.com

Direct Scavenging of Reactive Oxygen Species

Ubiquinol can directly neutralize harmful free radicals. imrpress.comnih.gov It is particularly effective at scavenging peroxyl radicals, even more so than alpha-tocopherol (B171835) (vitamin E). nih.govsigmaaldrich.com By donating a hydrogen atom, ubiquinol can break the chain reaction of lipid peroxidation, a destructive process that damages cell membranes. nih.govocl-journal.org However, it's noted that ubiquinol can also be rapidly auto-oxidized, which can lead to the formation of hydroperoxyl radicals or superoxide (B77818). nih.govsigmaaldrich.com

Regeneration of Other Antioxidants (e.g., Alpha-Tocopherol, Ascorbate)

A key aspect of ubiquinol's antioxidant function is its ability to regenerate other antioxidants, thereby amplifying their protective effects. imrpress.comnih.gov It can efficiently regenerate alpha-tocopherol (the active form of vitamin E) from its tocopheroxyl radical form. nih.govocl-journal.org This recycling process allows vitamin E to continue its role as a chain-breaking antioxidant. nih.gov Ubiquinol can also regenerate ascorbate (B8700270) (vitamin C). nih.govresearchgate.net This synergistic relationship between ubiquinol, alpha-tocopherol, and ascorbate provides a robust defense against oxidative stress. ocl-journal.orgnih.gov

Role of Coenzyme Q Redox State in Reactive Oxygen Species Production

The redox state of the Coenzyme Q pool is a critical determinant of mitochondrial reactive oxygen species (ROS) production. imrpress.comnih.govnih.gov The semiquinone radical (QH•), the intermediate in the redox cycle, is a primary source of superoxide anions, a type of ROS. imrpress.comimrpress.comresearchgate.net Certain binding sites within the respiratory chain can facilitate the direct formation of superoxide from these semiquinone radicals. imrpress.comnih.gov

A more reduced state of the CoQ pool (a higher ratio of ubiquinol to ubiquinone) can paradoxically lead to increased ROS formation. nih.govimrpress.com This is because a highly reduced pool can increase the lifetime of the semiquinone intermediate, thereby increasing the probability of electron leakage to oxygen to form superoxide. researchgate.net Therefore, the balance between the oxidized and reduced forms of Coenzyme Q is crucial for maintaining cellular redox homeostasis and minimizing oxidative stress. imrpress.comnih.gov

Coenzyme Q Biosynthesis and Metabolic Integration

Coenzyme Q as a Cofactor in Diverse Metabolic Pathways

Beyond its well-established role in the mitochondrial respiratory chain, Coenzyme Q serves as an essential electron acceptor for several other mitochondrial dehydrogenases, integrating it into various metabolic pathways. mdpi.comnih.gov

Coenzyme Q is a crucial cofactor for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. mdpi.comaacrjournals.orgimrpress.com In this reaction, DHODH oxidizes dihydroorotate to orotate, transferring the electrons to CoQ, which is then reduced to ubiquinol (B23937). mdpi.com This process links pyrimidine (B1678525) biosynthesis directly to the mitochondrial electron transport chain. wustl.edu Consequently, a deficiency in CoQ can impair the synthesis of pyrimidine nucleotides, which are essential for the production of DNA and RNA. mdpi.com

Fatty Acid Oxidation

Coenzyme Q is a crucial electron acceptor in the process of fatty acid β-oxidation. mdpi.comresearchgate.net This metabolic pathway breaks down fatty acids to produce energy. The enzyme electron-transferring flavoprotein dehydrogenase (ETFDH) plays a key role, transferring electrons from the oxidation of fatty acids and some amino acids to the CoQ pool in the inner mitochondrial membrane. nih.govnih.gov This electron transfer is essential for the continuous breakdown of fatty acids. researchgate.net A metabolic shift towards fatty acid metabolism can increase the reliance on flavin-dependent dehydrogenases, leading to a more reduced state of the CoQ pool. mdpi.com

Key Enzymes and their Functions in Coenzyme Q-Dependent Fatty Acid Oxidation:

EnzymeFunction
Acyl-CoA DehydrogenasesCatalyze the initial dehydrogenation step in fatty acid β-oxidation, transferring electrons to Electron-Transferring Flavoprotein (ETF).
Electron-Transferring Flavoprotein (ETF)Accepts electrons from Acyl-CoA Dehydrogenases.
Electron-Transferring Flavoprotein Dehydrogenase (ETFDH)Transfers electrons from ETF to Coenzyme Q, linking fatty acid oxidation to the electron transport chain. nih.govnih.gov

Amino Acid Catabolism

Coenzyme Q is also integral to the breakdown of certain amino acids. The catabolism of branched-chain amino acids (leucine, isoleucine, and valine) and other amino acids generates electrons that are transferred to the ETC via CoQ. mdpi.comresearchgate.net Specifically, the enzyme electron-transport flavoprotein dehydrogenase (ETFDH) accepts electrons from dehydrogenases involved in the catabolism of these amino acids and funnels them to CoQ. nih.gov Additionally, proline dehydrogenase and choline (B1196258) dehydrogenase are other enzymes that utilize CoQ as an electron acceptor during amino acid metabolism. mdpi.comhelsinki.fi

Amino Acid Catabolism Pathways Linked to Coenzyme Q:

Amino AcidKey EnzymeFunction
Leucine, Isoleucine, ValineBranched-chain α-keto acid dehydrogenase complexProduces NADH and FADH2. Electrons from FADH2 are transferred to CoQ via ETFDH. mdpi.com
ProlineProline DehydrogenaseTransfers electrons directly to Coenzyme Q. mdpi.comresearchgate.net
CholineCholine DehydrogenaseUtilizes Coenzyme Q as an electron acceptor. mdpi.comhelsinki.fi

Sulfide (B99878) Detoxification

Coenzyme Q plays a critical role in the mitochondrial pathway for sulfide detoxification. mdpi.comresearchgate.net The first enzyme in this pathway, sulfide-quinone oxidoreductase (SQOR), catalyzes the oxidation of hydrogen sulfide (H₂S). nih.govfrontiersin.org During this reaction, electrons are transferred from H₂S to CoQ, reducing it to ubiquinol (CoQH₂). frontiersin.org This process is vital for preventing the toxic accumulation of sulfide, which can inhibit cellular respiration. mdpi.com Studies have shown that a deficiency in CoQ can lead to impaired sulfide oxidation and an accumulation of H₂S. frontiersin.orgoup.com The expression of SQOR itself can be influenced by CoQ levels, suggesting a regulatory link between CoQ and the sulfide detoxification pathway. oup.com

Integration with Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is the central hub of cellular metabolism, oxidizing acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy. byjus.com Coenzyme Q is intimately integrated with the TCA cycle through its role in the electron transport chain. The TCA cycle generates reduced coenzymes, namely NADH and FADH₂, which donate their electrons to the ETC. pressbooks.pub

Specifically, Complex I (NADH:ubiquinone oxidoreductase) accepts electrons from NADH, and Complex II (succinate dehydrogenase), which is also a TCA cycle enzyme, accepts electrons from FADH₂. tandfonline.compressbooks.pub Both complexes then transfer these electrons to Coenzyme Q. pressbooks.pub This positions CoQ as a critical link between the catabolic reactions of the TCA cycle and the subsequent generation of ATP through oxidative phosphorylation. caldic.com The continuous reoxidation of NADH and FADH₂ by the ETC, which is dependent on CoQ, is essential for the ongoing operation of the TCA cycle. pressbooks.pub

Cellular and Molecular Functions of Coenzyme Q Beyond Bioenergetics

Coenzyme Q in Cellular Signaling and Gene Expression Modulation

Coenzyme Q1 is a significant modulator of gene expression, influencing a wide array of cellular processes through its impact on signaling pathways. Research has demonstrated that Coenzyme Q10, a structurally similar and widely studied form of CoQ, can alter the expression of hundreds of genes. nih.govnih.gov This regulatory activity is not merely a secondary effect of its antioxidant properties but an indication of its direct involvement in controlling transcriptional machinery.

Studies using human intestinal Caco-2 cells revealed that CoQ10 treatment resulted in the increased expression of 694 genes, while only one gene was significantly down-regulated. nih.govgrc.com The affected genes are involved in a multitude of cellular functions, highlighting the pleiotropic effects of CoQ. nih.gov Key signaling pathways identified as being sensitive to CoQ levels include those associated with G-protein coupled receptors, JAK/STAT, and Integrin. nih.gov Furthermore, CoQ has been shown to exert anti-inflammatory effects by regulating gene expression dependent on the transcription factor NF-κB1. nih.gov

Table 1: Gene Categories Upregulated by Coenzyme Q10 Treatment in Caco-2 Cells This table is interactive. Click on the headers to sort.

Functional Category Number of Upregulated Genes
Cell Signalling 79
Intermediary Metabolism 58
Transport 47
Transcription Control 32
Disease Mutation 24
Phosphorylation 19
Embryonal Development 13
Binding 9

Data sourced from Schmelzer et al. (2005). nih.govgrc.com

Coenzyme Q plays a direct role in the regulation of apoptosis, or programmed cell death. Its presence in the plasma membrane is a key factor in controlling the initiation phase of apoptosis triggered by oxidative stress. nih.gov By preventing lipid peroxidation, CoQ helps maintain membrane integrity and inhibits the activation of downstream apoptotic signals. nih.gov Specifically, CoQ has been found to decrease the release of ceramide, a pro-apoptotic signaling molecule, by inhibiting the activity of neutral sphingomyelinase in the plasma membrane. nih.govnih.gov

Further research has elucidated its influence on the core apoptotic machinery. Studies have shown that CoQ10 treatment can suppress apoptosis by modulating the expression of key regulatory proteins. It leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and Caspase-3. nih.gov This regulation occurs, in part, through the activation of the Nrf-2/NQO-1 and NF-κB signaling pathways. nih.gov CoQ also inhibits the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can commit a cell to the apoptotic pathway. mdpi.com

The function of many membrane proteins, including ion channels, is dependent on their structural integrity, which can be compromised by oxidative stress. Specifically, the oxidation of essential cysteine residues (thiol groups) on channel proteins can alter their activity. nih.gov Coenzyme Q, in its reduced form (ubiquinol), acts as a potent antioxidant within the membrane, protecting these critical protein components. nih.gov

Direct effects of ubiquinone on ion channel activity have been observed. Studies on pituitary cells have shown that ubiquinone can modify the amplitude and gating of voltage-gated sodium currents (INa). nih.gov It has also been found to cause a mild inhibition of the ether-à-go-go-related gene (erg) potassium current (IK(erg)). nih.gov These findings suggest that by modulating the redox environment of the cell membrane and potentially interacting directly with channel proteins, Coenzyme Q can influence cellular excitability and ion homeostasis. nih.gov

Mitochondrial uncoupling proteins (UCPs) are carriers in the inner mitochondrial membrane that can dissipate the proton gradient, generating heat instead of ATP. This process of physiological uncoupling must be tightly regulated to prevent energy waste and cell death. nih.gov Research has definitively identified Coenzyme Q as an obligatory cofactor for the function of UCPs. grc.comnih.govcore.ac.uk

Experiments using reconstituted UCP1, the archetypal uncoupling protein from brown adipose tissue, demonstrated that its H+ transport function was dependent on the presence of CoQ. nih.gov When UCP1 was expressed in systems lacking the native cofactor, it was inactive; however, the addition of CoQ10 fully restored its fatty acid-dependent H+ transport activity to the same rate as the native protein. nih.gov This establishes CoQ not just as an accessory molecule but as an essential component required for the catalytic cycle of uncoupling proteins.

Coenzyme Q in Membrane Homeostasis and Stability

Coenzyme Q is a ubiquitous and essential component of all cellular membranes, where it plays a central role in maintaining homeostasis and structural stability. nih.govnih.gov Its amphipathic nature allows it to reside within the hydrophobic core of the phospholipid bilayer, with its benzoquinone headgroup near the polar surface. nih.gov This positioning is ideal for its function as a potent membrane antioxidant and stabilizer. nih.govnih.gov The reduced form of CoQ, ubiquinol (B23937), protects membrane phospholipids, proteins, and DNA from oxidative damage. nih.govmdpi.com Beyond its antioxidant role, CoQ also contributes to membrane stability by influencing the physical properties of the lipid bilayer and regulating signaling pathways that originate at the membrane, such as ceramide signaling. nih.gov

One of the most critical non-bioenergetic functions of Coenzyme Q is the inhibition of lipid peroxidation, a chain reaction of oxidative degradation of lipids that can cause severe damage to cell membranes and lipoproteins. nih.gov Coenzyme Q is the only known lipid-soluble antioxidant that is synthesized endogenously by animal cells, making it a primary defense against lipid-based free radicals. nih.gov

Table 2: Antioxidant Mechanisms of Coenzyme Q in Membranes This table is interactive. Click on the headers to sort.

Mechanism Description Key Molecules Involved
Direct Radical Scavenging The reduced form, ubiquinol, directly donates a hydrogen atom to lipid peroxyl radicals, terminating the peroxidation chain reaction. Ubiquinol, Lipid Peroxyl Radicals
Antioxidant Regeneration Ubiquinol reduces the oxidized forms of other antioxidants, restoring their protective capacity. α-tocopheryl radical, Ascorbyl radical
Enzymatic Reduction Plasma membrane redox systems, including NADH-cytochrome b₅ reductase and NQO1, continuously regenerate ubiquinol from its oxidized ubiquinone form. NADH, NAD(P)H, Cytochrome b₅ reductase, NQO1

Data sourced from multiple references. nih.govnih.gov

A more recently discovered function of Coenzyme Q is its essential role in the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. acs.orgnih.gov This protective function is independent of the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway, representing a parallel and distinct defense mechanism. acs.orgacs.org

This pathway involves the enzyme Ferroptosis Suppressor Protein 1 (FSP1), an oxidoreductase that is recruited to the plasma membrane. acs.org FSP1 utilizes NAD(P)H to catalyze the regeneration of Coenzyme Q from its oxidized form back to its reduced, active ubiquinol state. acs.org This FSP1-generated ubiquinol then acts as a potent lipophilic radical-trapping antioxidant, efficiently neutralizing lipid peroxyl radicals at the plasma membrane and halting the propagation of lipid peroxidation that would otherwise lead to ferroptotic cell death. acs.orgnih.gov The transport of CoQ from its site of synthesis in the mitochondria to the plasma membrane, a process facilitated by the STARD7 protein, is therefore critical for this anti-ferroptotic defense. nih.gov

Coenzyme Q in Lysosomal Function and pH Regulation

Beyond its well-established role in mitochondrial bioenergetics, Coenzyme Q (CoQ) is increasingly recognized for its significant contributions to the function of other cellular organelles, most notably the lysosome. Research has highlighted the localization of CoQ10 in high concentrations within the lysosomal membrane, suggesting a crucial role in maintaining the organelle's acidic internal environment, which is vital for its degradative functions. nih.govljmu.ac.ukoregonstate.edu

The acidic pH of the lysosomal lumen, typically maintained between 4.0 and 5.1, is essential for the optimal activity of its resident acid hydrolases. nih.gov This acidic environment is primarily maintained by a proton-pumping V-type ATPase. nih.gov However, emerging evidence points to the involvement of CoQ in this process, potentially as a key component of a lysosomal electron transport chain (LETC). nih.govmdpi.com This putative chain is thought to facilitate proton translocation across the lysosomal membrane, thereby contributing to the maintenance of the proton gradient necessary for acidification. mdpi.com

In its reduced form, ubiquinol, CoQ also acts as a potent lipid-soluble antioxidant, protecting the lysosomal membrane from oxidative damage induced by reactive oxygen species (ROS). nih.govnih.gov This antioxidant function is critical, as the lysosome can be susceptible to oxidative stress, which can impair its function, including its ability to maintain an acidic pH. nih.gov

Deficiencies in cellular CoQ10 levels have been demonstrated to correlate with impaired lysosomal acidification. nih.govnih.gov When CoQ10 levels are insufficient, the resulting disruption in the proton gradient can lead to an increase in lysosomal pH, a condition that can compromise the activity of lysosomal enzymes and lead to the accumulation of undigested cellular waste. mdpi.com This impairment of lysosomal function can, in turn, contribute to cellular dysfunction and cell death. mdpi.com

Detailed Research Findings

Studies utilizing neuronal cell models have provided direct evidence for the role of CoQ10 in lysosomal pH regulation. In one such study, a neuronal cell line (SH-SY5Y) was treated with para-aminobenzoic acid (PABA), a competitive inhibitor of the CoQ10 biosynthetic enzyme COQ2, to induce a state of CoQ10 deficiency. nih.govljmu.ac.uk This resulted in a significant decrease in cellular CoQ10 levels and a corresponding increase in lysosomal pH, indicating a disruption of the normal acidic environment. nih.govljmu.ac.uk

Subsequent supplementation with exogenous CoQ10 was shown to restore cellular CoQ10 concentrations and, consequently, to re-acidify the lysosomal lumen, bringing the pH back towards normal levels. nih.govresearchgate.net These findings underscore the direct relationship between cellular CoQ10 status and the maintenance of lysosomal pH.

The following interactive data table summarizes the key findings from a study investigating the effects of CoQ10 deficiency and supplementation on lysosomal pH in a neuronal cell model.

Experimental ConditionCellular CoQ10 StatusLysosomal pH Probe FluorescenceLysosomal pHReference
Control Cells Normal100%~4.1 ljmu.ac.ukljmu.ac.uk
CoQ10 Deficient Cells (PABA treatment) Decreased by up to 58%LysoSensor: Decreased by 23% LysoTracker: Decreased by 35%Increased to ~6.3 nih.govljmu.ac.ukresearchgate.netljmu.ac.uk
CoQ10 Supplementation (in deficient cells) RestoredIncreased to ~90% of controlDecreased to ~4.7 nih.govresearchgate.netljmu.ac.uk

Regulation of Coenzyme Q Homeostasis

Transcriptional Regulation of Coenzyme Q Biosynthesis Genes

The expression of genes encoding the proteins required for CoQ biosynthesis is a key regulatory point. This transcriptional control allows cells to adjust their CoQ production in response to various stimuli, including stress and changes in nutrient availability. nih.govnumberanalytics.com

Role of Stress Transcription Factors (e.g., Msn2/4p, Yap1p, Hsf1p in yeast; NF-κB in mammals)

In the yeast Saccharomyces cerevisiae, several stress-responsive transcription factors have been implicated in the regulation of COQ gene expression. nih.gov These include Msn2/4p, which are activated under various stress conditions, Yap1p, which is specific to the antioxidant response, and Hsf1p, which responds to heat shock. nih.gov The promoters of several COQ genes contain binding sites for these factors, suggesting a direct role in their transcriptional activation during stress. nih.gov For instance, Msn2/4p are known to activate genes involved in the stress response and can also influence the expression of genes related to carbohydrate metabolism, which indirectly impacts CoQ biosynthesis. iyte.edu.trelifesciences.org

In mammals, the transcription factor NF-κB plays a crucial role in regulating CoQ biosynthesis, particularly in response to oxidative stress. csic.esmdpi.comnih.gov For example, treatment with the chemotherapeutic agent camptothecin (B557342) induces oxidative stress, which in turn activates NF-κB. plos.orgnih.gov Activated NF-κB then binds to specific sites in the promoter region of the COQ7 gene, leading to its increased expression and a subsequent rise in CoQ biosynthesis. plos.orgnih.gov This NF-κB-mediated upregulation of CoQ production is considered a pro-survival response, helping to protect cells from the damaging effects of oxidative stress. plos.org

Influence of Metabolic Changes and Nutrient Availability

Similarly, in mammalian cells, nutrient availability influences CoQ levels. nih.gov The biosynthesis of the two main components of CoQ, the benzoquinone ring and the polyisoprenoid tail, is dependent on the availability of precursors derived from amino acids (tyrosine or phenylalanine) and acetyl-CoA, respectively. mdpi.comoregonstate.edu Therefore, the cellular energy status and the availability of these building blocks directly impact the rate of CoQ synthesis. numberanalytics.com The regulation of the mevalonate (B85504) pathway, which produces the isoprenoid tail, is a key control point and is influenced by factors such as the transcription factor PPARα. nih.govtandfonline.com

Post-translational Modifications in Coenzyme Q Biosynthesis

Beyond transcriptional control, the activity of the CoQ biosynthetic pathway is further refined by post-translational modifications of the Coq proteins. These modifications, particularly the assembly into a multi-enzyme complex and regulation by phosphorylation, provide a rapid and dynamic means of controlling CoQ production. nih.govcsic.es

Assembly of the Coenzyme Q Biosynthetic Complex

In both yeast and mammals, the enzymes responsible for the later steps of CoQ biosynthesis are organized into a multi-subunit complex located in the inner mitochondrial membrane. mdpi.commdpi.comportlandpress.com This complex, referred to as the CoQ synthome or Complex Q, is thought to enhance the efficiency of the biosynthetic pathway by channeling the hydrophobic intermediates between the catalytic sites and preventing their release into the mitochondrial matrix. portlandpress.com

The assembly of this complex is a regulated process. nih.gov It is believed to start with the synthesis of an early intermediate, which then acts as a scaffold for the recruitment of other Coq proteins. nih.gov The stability of the complex is dependent on the presence of several key components, including Coq4 and the putative kinase Coq8. miloa.euresearchgate.net The proper assembly and function of the CoQ synthome are crucial for de novo CoQ biosynthesis. portlandpress.com

Phosphorylation Cycles Regulating Biosynthesis

Phosphorylation and dephosphorylation of Coq proteins have emerged as a key regulatory mechanism in CoQ biosynthesis. nih.govmiloa.eu In yeast, several Coq proteins, including Coq3, Coq5, and Coq7, are phosphorylated in a manner dependent on the putative kinase Coq8. miloa.euresearchgate.net

The phosphorylation state of Coq7, the enzyme that catalyzes a critical hydroxylation step, appears to be particularly important for regulating the final steps of CoQ biosynthesis. nih.govportlandpress.com Under fermentative conditions, Coq7 is phosphorylated, which is associated with lower CoQ levels. portlandpress.com When cells switch to respiratory metabolism, Coq7 is dephosphorylated, leading to an increase in its activity and a higher rate of CoQ synthesis. portlandpress.com This dephosphorylation is carried out by the mitochondrial phosphatase Ptc7p. nih.govmiloa.eu This phosphorylation/dephosphorylation cycle allows for rapid adjustments in CoQ production in response to the cell's energy demands. nih.govportlandpress.com

Intracellular Transport and Distribution of Coenzyme Q

Although CoQ is synthesized within the mitochondria, it is found in all cellular membranes, where it performs various functions. mdpi.comnih.govmdpi.com This ubiquitous distribution necessitates a system for transporting this highly hydrophobic molecule from its site of synthesis to other cellular destinations. The mechanisms governing the intracellular transport and distribution of CoQ are not yet fully understood, but recent research has begun to shed light on this complex process. mdpi.commpg.de

A significant portion of cellular CoQ is located in the inner mitochondrial membrane, reflecting its primary role in the electron transport chain. semanticscholar.orgplos.org However, CoQ is also present in other organelles and the plasma membrane. semanticscholar.orgplos.org The distribution of CoQ can vary between different tissues and can be influenced by the cell's metabolic state. nih.govscielo.br

The transport of CoQ out of the mitochondria and to other cellular compartments is a critical process. Recent studies have identified the lipid transfer protein STARD7 as a key player in this process. mpg.denih.govresearchgate.net STARD7 exists in both mitochondrial and cytosolic forms. nih.govresearchgate.net The mitochondrial form of STARD7 is involved in CoQ synthesis, while the cytosolic form is required for the transport of CoQ to the plasma membrane. mdpi.comnih.gov This transport to the plasma membrane is important for protecting the cell against lipid peroxidation and a form of cell death known as ferroptosis. nih.govresearchgate.net The transport of CoQ to other membranes is likely a multifaceted process involving vesicular transport and other lipid transfer proteins, though the details remain an active area of investigation. nih.govmdpi.com

Role of STARD7 in Coenzyme Q Transport

Recent research has identified the StAR-related lipid transfer (START) domain containing 7 protein, STARD7, as a pivotal player in the intracellular transport of Coenzyme Q. researchgate.netnih.gov STARD7 exhibits a dual localization within the cell, existing in both the mitochondrial intermembrane space and the cytosol, which allows it to perform distinct but coordinated functions. researchgate.netresearchgate.netneurosciencenews.com

Mitochondrial STARD7: Within the mitochondria, STARD7 is crucial for maintaining CoQ synthesis, supporting the function of the oxidative phosphorylation system, and preserving the structure of mitochondrial cristae. researchgate.netnih.govneurosciencenews.com

Cytosolic STARD7: Following its processing by the rhomboid protease PARL in the mitochondria, a portion of STARD7 is released into the cytosol. nih.govneurosciencenews.com This cytosolic form of STARD7 is responsible for binding to CoQ and facilitating its transport from the mitochondria to the plasma membrane. researchgate.netresearchgate.net This transport is vital for protecting the cell against a form of iron-dependent cell death known as ferroptosis, where CoQ acts as a potent antioxidant. researchgate.netnih.gov

The dual-localization mechanism of STARD7, therefore, ensures a coordinated regulation of CoQ synthesis and its subsequent distribution to other cellular compartments where it is needed. researchgate.netresearchgate.net Studies have shown that a deficiency in STARD7 leads to decreased levels of CoQ10 and an increased susceptibility to ferroptosis. researchgate.net

Interactive Table: Functional Roles of STARD7 Isoforms

Location Function Consequence of Deficiency
Mitochondria Preserves Coenzyme Q synthesis, supports oxidative phosphorylation, maintains cristae morphogenesis. researchgate.netnih.govneurosciencenews.com Impaired mitochondrial function, reduced CoQ levels. researchgate.net

| Cytosol | Transports Coenzyme Q to the plasma membrane, protects against ferroptosis. researchgate.netnih.gov | Increased susceptibility to lipid peroxidation and ferroptosis. researchgate.net |

Mechanisms of Inter-Membrane Transfer

The transfer of the highly hydrophobic Coenzyme Q molecule across the aqueous cytoplasm and between different cellular membranes is a significant challenge. While the complete picture is still emerging, several mechanisms have been proposed.

Longer-chain CoQ isoforms, such as CoQ10, are unable to move spontaneously between lipid vesicles and require transport machinery. nih.gov The transport of CoQ is a multifaceted process that likely involves redundancies, utilizing both the endomembrane system (like vesicles) and specific lipid transporter proteins. nih.gov

STARD7 is a key example of such a transporter protein. researchgate.netnih.gov In vitro experiments have shown that a variant of CoQ competes with phosphatidylcholine for binding to purified STARD7, suggesting a direct interaction and transport mechanism. researchgate.netnih.govneurosciencenews.com Besides STARD7, other proteins like the human saposin B have been suggested to bind CoQ10 and may function as transporters. nih.gov The discovery of these transport proteins highlights a critical area of research for understanding how CoQ is distributed throughout the cell to fulfill its diverse roles, from energy production in mitochondria to antioxidant defense at the plasma membrane. nih.gov

Interplay between Coenzyme Q Status and Epigenetic Regulation

A bidirectional relationship exists between the cellular status of Coenzyme Q and epigenetic regulation, adding another layer of complexity to CoQ homeostasis. nih.gov This interplay means that CoQ levels can influence the epigenetic state of the cell, and conversely, the biosynthesis of CoQ can be controlled by epigenetic mechanisms. nih.gov

CoQ10 deficiency, whether from genetic or secondary causes, induces a stable adaptive response in cells that involves epigenetic modifications of chromatin. nih.gov This adaptation allows cells to survive under conditions of mitochondrial dysfunction by altering gene expression profiles. nih.gov For instance, fibroblasts from CoQ10-deficient patients show a common transcriptomic profile that enhances cell survival by activating pathways for cell cycle and growth while inhibiting cell death. nih.govcsic.es

Research has shown that CoQ10 supplementation can influence the expression of a wide range of genes involved in cell signaling, metabolism, and transport. researchgate.net These changes in gene expression are linked to epigenetic modifications, specifically DNA methylation. nih.govmdpi.com

DNA Methylation: DNA methylation is a key epigenetic mechanism where methyl groups are added to DNA, typically altering gene expression. cusabio.com Studies have revealed that CoQ10 status is linked to the methylation patterns of certain genes. In CoQ10 deficient cells, some genes become stably demethylated, and their expression is not restored by CoQ10 supplementation. nih.govcsic.es In contrast, genes with unchanged methylation patterns can have their expression restored upon treatment. nih.govcsic.es This suggests that epigenetic changes can explain why CoQ10 treatment may not completely reverse all symptoms in deficiency syndromes. nih.gov Furthermore, CoQ10 is involved in the production of S-adenosylmethionine (SAMe), a universal methyl donor essential for the methylation process, including DNA methylation. cellg8.com

Interactive Table: Coenzyme Q10 and Epigenetic Modifications

Study Focus Key Findings Implication
CoQ10 Deficiency Induces a stable survival adaptation in cells via epigenetic modifications of chromatin. nih.gov Explains the persistent cellular changes even after CoQ10 supplementation. nih.gov
DNA Methylation in Deficiency Stably demethylated genes are unaffected by CoQ10 treatment, while genes with unchanged methylation show restored expression. nih.govcsic.es The reversibility of deficiency phenotypes is linked to the underlying epigenetic state. nih.gov
Gene Expression CoQ10 supplementation alters the expression of hundreds of genes involved in critical cellular processes like signaling and metabolism. researchgate.net CoQ10 acts as a significant regulator of gene expression. researchgate.net

| Inflammatory Genes | Ubiquinol (B23937) (reduced CoQ10) supplementation can decrease the expression of pro-inflammatory genes by reducing the methylation of their promoter regions. nih.gov | CoQ10 has anti-inflammatory effects mediated through epigenetic mechanisms. nih.govmdpi.com |

This evidence underscores that CoQ is not merely a passive component of membranes but an active molecule that influences and is influenced by the cell's epigenetic landscape. nih.gov

Research Methodologies and Analytical Approaches for Coenzyme Q

Quantitative Determination of Coenzyme Q in Biological Samples

Accurate quantification of CoQ in biological samples such as plasma, tissues, and cells is crucial for both clinical diagnostics and research. imrpress.comscielo.br The lipophilic nature and redox activity of CoQ present unique challenges for its analysis, necessitating meticulous sample handling and specialized analytical methods. imrpress.comnih.gov

The initial and critical step in CoQ analysis is the sample preparation, which typically involves deproteinization, extraction, and homogenization to isolate the analyte from complex biological matrices. akjournals.com

Deproteinization and Extraction: Due to its insolubility in water, CoQ extraction from biological samples requires organic solvents. imrpress.com Common methods involve protein precipitation followed by liquid-liquid extraction. akjournals.com A widely used technique is the addition of an alcohol like ethanol, 1-propanol (B7761284), or 2-propanol to precipitate proteins, followed by extraction with a nonpolar solvent such as hexane. imrpress.comscielo.br The choice of alcohol can influence extraction efficiency, with 1-propanol and 2-propanol often showing improved recovery over ethanol. imrpress.com Some methods employ a single-step extraction with 1-propanol, which can be directly injected into the analytical system, simplifying the process. scielo.br To enhance extraction, surfactants like sodium dodecyl sulfate (B86663) (SDS), Triton X-100, or Tween-20 may be added. scielo.brscielo.br For instance, the addition of 3% Tween-20 to a methanol:hexane extraction protocol has been shown to improve CoQ recovery. scielo.brscielo.br

Homogenization: For solid tissues, homogenization is a necessary step to disrupt cell membranes and release CoQ. This is typically performed in a suitable buffer before the extraction process.

Concentration and Stability: After extraction, the organic solvent is often evaporated under a stream of nitrogen or argon to concentrate the sample. imrpress.comakjournals.com Given that CoQ is susceptible to oxidation, it is important to minimize sample handling time and store samples appropriately, often at -20°C and protected from light. scielo.brscielo.br To ensure only the oxidized form is measured, a solution of 1,4-benzoquinone (B44022) can be added to the sample before extraction. imrpress.com

Interactive Data Table: Comparison of Coenzyme Q10 Extraction Methods
Extraction MethodSolventsKey FeaturesReference
Methanol:Hexane with SurfactantMethanol, Hexane, Tween-20Showed better efficiency and reproducibility compared to 1-propanol method, with the addition of 3% Tween-20 improving recovery. scielo.brscielo.br scielo.brscielo.br
1-Propanol Extraction1-PropanolA single-step dilution method allowing for direct injection into an HPLC system. scielo.br scielo.br
Ethanol/Hexane ExtractionEthanol, HexaneA common direct extraction method used for food matrices. mdpi.com mdpi.com
Saponification before ExtractionAqueous pyrogallol, sodium hydroxide, n-hexaneUsed for oil samples to break down fats before solvent extraction. mdpi.com mdpi.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of CoQ. imrpress.comresearchgate.net It is often coupled with various detectors to achieve high sensitivity and selectivity. imrpress.comnih.gov

HPLC with UV Detection: This is a common and relatively simple method for CoQ analysis. imrpress.comakjournals.com The detection is typically performed at a wavelength of 275 nm, where the oxidized form of CoQ (ubiquinone) has maximum absorbance. akjournals.comcas.cz While robust, UV detection can be less sensitive than other methods, sometimes requiring a more involved sample preparation to concentrate the analyte. scielo.brscielo.br

HPLC with Electrochemical Detection (EC): HPLC-EC is considered the most common method for analyzing CoQ in biological samples due to its high selectivity and sensitivity, with limits of detection (LOD) reported in the range of 1 to 10 ng/mL. imrpress.comresearchgate.net This method can measure both the oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ. google.com

HPLC with Mass Spectrometry (MS/MS) Detection: HPLC coupled with tandem mass spectrometry offers very high sensitivity and specificity. imrpress.com This technique is particularly valuable for complex biological matrices where interferences can be a problem. imrpress.com

Chromatographic Conditions: Reversed-phase chromatography is typically employed, using C8 or C18 columns. imrpress.comresearchgate.net The mobile phase often consists of a mixture of solvents like methanol, hexane, and isopropanol. imrpress.comscielo.br The use of micro HPLC with smaller column dimensions can reduce analysis time and solvent consumption. imrpress.com

Interactive Data Table: Overview of Chromatographic Methods for Coenzyme Q Analysis
MethodDetectorKey AdvantagesTypical ColumnReference
HPLCUVSimplicity, cost-effective. akjournals.comC18 scielo.br scielo.brakjournals.com
HPLCElectrochemical (EC)High sensitivity and selectivity, can detect both reduced and oxidized forms. imrpress.comresearchgate.netgoogle.comC8 or C18 imrpress.com imrpress.comresearchgate.net
HPLCMass Spectrometry (MS/MS)Very high sensitivity and specificity. imrpress.comC18 mdpi.com imrpress.commdpi.com
UHPLCUVRapid analysis time (e.g., 3.5 minutes total run time). scielo.brZorbax Eclipsy C18® scielo.br scielo.br

While less common than chromatographic techniques, spectrophotometric and electroanalytical methods offer alternative approaches for CoQ quantification.

Spectrophotometry: This method is advantageous due to its simplicity and low cost. imrpress.com However, it often requires extensive sample purification to remove interfering compounds. imrpress.com UV-VIS spectrophotometry can be used, with measurements typically taken at 272 nm, 329 nm, or 396 nm. researchgate.net

Electroanalytical Methods: Techniques like differential pulse voltammetry have been developed for CoQ analysis, particularly in pharmaceutical formulations. imrpress.comresearchgate.net These methods can be performed with minimal sample pretreatment. imrpress.com

Cellular Models for Coenzyme Q Research

Cellular models are indispensable tools for investigating the biosynthesis, regulation, and function of CoQ at the molecular level.

The budding yeast, Saccharomyces cerevisiae, has been a powerful model organism for dissecting the CoQ biosynthetic pathway. portlandpress.comnih.gov In yeast, CoQ synthesis involves the products of at least eleven genes (COQ1–COQ11). portlandpress.comnih.gov

coq Mutants: The study of yeast mutants deficient in specific COQ genes has been instrumental in identifying the functions of the Coq proteins and understanding the steps of the biosynthetic pathway. portlandpress.com These mutants are unable to synthesize CoQ and therefore cannot grow on non-fermentable carbon sources, providing a clear phenotype for genetic and biochemical studies. cam.ac.uk

Functional Conservation: Importantly, many of the human COQ genes can complement the corresponding yeast mutants, indicating a high degree of functional conservation in the CoQ biosynthetic pathway from yeast to humans. portlandpress.comnih.gov This makes yeast an excellent system for studying the effects of human COQ gene mutations. portlandpress.comnih.gov

The CoQ Synthome: Research in yeast has revealed that many of the Coq proteins assemble into a high molecular weight complex in the mitochondria, termed the "CoQ synthome." portlandpress.com This complex is essential for the efficient synthesis of CoQ. nih.gov Tandem affinity purification of tagged Coq proteins has been used to identify the components of this complex, which includes Coq3, Coq4, Coq5, Coq6, Coq7, Coq8, and Coq9. nih.govescholarship.org

Mammalian cell lines provide a relevant context for studying the role of CoQ in more complex cellular processes and in relation to human physiology and disease.

PC12 Cells: This rat pheochromocytoma cell line is a widely used model for neuronal studies. scielo.brbjournal.orgresearchgate.netnih.gov Treatment of PC12 cells with nerve growth factor (NGF) induces neuronal differentiation and neurite outgrowth, which has been shown to be accompanied by a significant increase in intracellular CoQ levels. researchgate.netnih.gov This model has been used to demonstrate the importance of CoQ for neurite elongation and to study the cellular uptake and subcellular distribution of CoQ. researchgate.netnih.govnih.gov

N1E-115 Cells: This mouse neuroblastoma cell line is another valuable model for studying neuronal differentiation. researchgate.netnih.govatcc.org Similar to PC12 cells, differentiation of N1E-115 cells, induced by serum removal, also leads to an increase in intracellular CoQ levels. researchgate.netnih.gov This cell line has been used to investigate the role of CoQ in neuronal development and function. researchgate.netnih.gov

Other Mammalian Cell Lines: Other cell lines, such as human fibroblasts and HEK293 cells, have been used to study the protective effects of CoQ against oxidative stress and apoptosis. mcmaster.ca Murine and human cell lines have also been used to investigate how the cellular CoQ content is influenced by components in the culture medium. anr.fr

Interactive Data Table: Cellular Models in Coenzyme Q Research
Cell ModelOrganismKey Research ApplicationsReference
Saccharomyces cerevisiaeYeastDissecting the CoQ biosynthetic pathway, studying the function of COQ genes, and characterizing the CoQ synthome. portlandpress.comnih.gov portlandpress.comnih.gov
PC12RatInvestigating the role of CoQ in neuronal differentiation, neurite outgrowth, and cellular uptake and distribution. scielo.brbjournal.orgresearchgate.netnih.govnih.govnih.gov scielo.brbjournal.orgresearchgate.netnih.gov
N1E-115MouseStudying the increase in CoQ levels during neuronal differentiation and its importance for this process. researchgate.netnih.govnih.gov researchgate.netnih.gov
Human Fibroblasts, HEK293HumanExamining the protective effects of CoQ against oxidative stress and apoptosis. mcmaster.ca mcmaster.ca

Human-Induced Pluripotent Stem Cells (hiPSCs) and Organoids

Human-induced pluripotent stem cells (hiPSCs) and the organoids derived from them are proving to be invaluable tools in the study of Coenzyme Q (CoQ) deficiencies and metabolism. By reprogramming somatic cells, such as those from a patient's skin or urine, into a pluripotent state, researchers can then differentiate them into various cell types affected by CoQ deficiency, creating patient- and disease-specific models. This approach allows for the investigation of disease mechanisms and the screening of potential therapies in a human-relevant context, bypassing some of the limitations of animal models.

The generation of hiPSCs from patients with CoQ10 deficiency has been a significant advance. For instance, iPSCs have been created from a patient with a heterozygous mutation in the COQ4 gene. These patient-derived iPSCs, and the subsequent organoids, can replicate key aspects of the disease phenotype, including CoQ10 deficiency, metabolic dysfunction, and defects in mitochondrial respiration. The use of CRISPR/Cas9 gene-editing technology to correct the mutation in these cells provides an isogenic control, strengthening the link between the genetic defect and the observed cellular phenotype.

Organoids, which are three-dimensional multicellular structures that mimic the architecture and function of native organs, offer a more complex and physiologically relevant model than traditional 2D cell cultures. Cardiac organoids, for example, have been used to study the effects of CoQ10 on heart cells, while sensory nerve organoids offer insights into neurological aspects of CoQ deficiencies. These models are particularly useful for high-throughput screening of drugs and for studying developmental processes that may be affected by CoQ deficiency.

Key Research Findings from hiPSC and Organoid Models:

Model SystemKey FindingsReference
hiPSCs from COQ4 patient Displayed CoQ10 deficiency, metabolic dysfunction, and impaired mitochondrial respiration. Differentiation into skeletal muscle was also compromised.
CRISPR/Cas9-edited hiPSCs Correction of the COQ4 mutation restored normal cellular function, confirming the mutation's pathogenic role.
hMSC co-culture Supplementation with resveratrol (B1683913) and CoQ10 improved proliferation and neural differentiation of human mesenchymal stem cells after induced damage.
Cardiac Organoids Provide a platform to screen for compounds that could have regenerative potential in the context of cardiovascular diseases, some of which are associated with CoQ10 deficiency.
Pancreatic Organoids Offer a model to study developmental processes and diseases of the pancreas, an organ that can be affected by CoQ deficiencies.

These advanced cellular models are instrumental in dissecting the complex cellular and molecular consequences of CoQ10 deficiency in a human-specific context, paving the way for the development of novel therapeutic strategies.

Primary Cell Cultures (e.g., Dermal Skin Fibroblasts)

Primary cell cultures, particularly dermal skin fibroblasts obtained from patients, have been a cornerstone in the research of Coenzyme Q10 (CoQ10) deficiency. These cells provide a readily accessible and less invasive source of patient-specific material for biochemical and genetic analyses. Fibroblasts are widely utilized to measure total CoQ10 levels, assess the biochemical activities of the mitochondrial respiratory chain complexes, and determine the steady-state levels of COQ proteins.

Studies using dermal fibroblasts have been crucial in diagnosing primary CoQ10 deficiencies and in understanding the functional consequences of mutations in COQ genes. For instance, fibroblasts from patients have been used to demonstrate decreased CoQ10 biosynthesis rates and subsequent mitochondrial dysfunction. These cells also serve as a valuable platform for testing the efficacy of CoQ10 supplementation. Research has shown that exogenous CoQ10 can protect dermal fibroblasts from oxidative damage and mitochondrial dysfunction.

Furthermore, dermal fibroblasts are instrumental in studying the effects of CoQ10 on skin aging and cellular senescence. Studies have demonstrated that CoQ10 can increase the proliferation of fibroblasts and stimulate the expression of collagen and elastin, key components of the skin's extracellular matrix. Conversely, depletion of CoQ10 in fibroblasts has been shown to induce a senescent phenotype, highlighting its crucial role in maintaining cellular health.

Detailed Research Findings from Dermal Fibroblast Studies:

Experimental ConditionObservationImplicationReference
CoQ10 Supplementation Increased fibroblast proliferation and mRNA expression of collagen types I, IV, and VII, as well as elastin.CoQ10 may have anti-aging effects by promoting the production of key skin structural proteins.
H₂O₂-Induced Oxidative Stress CoQ10 treatment suppressed the increase in senescence-associated β-galactosidase-positive cells and the expression of senescence-associated secretory phenotype genes.CoQ10 protects fibroblasts from premature senescence induced by oxidative stress.
Statin-Induced CoQ10 Depletion Led to intracellular oxidative stress, mitochondrial dysfunction, and premature aging of fibroblasts.Pharmacological reduction of CoQ10 can model cellular aging and highlights the importance of CoQ10 in mitochondrial health.
UV Radiation Exposure CoQ10 reduced the expression of collagenase in fibroblasts exposed to UV radiation.CoQ10 may protect the skin from photoaging by inhibiting the breakdown of collagen.
Comparison of Ubiquinone and Ubiquinol (B23937) Ubiquinol was more bioavailable and more effective than ubiquinone in rescuing the senescent phenotype induced by CoQ10 deprivation.The reduced form of CoQ10 may be more potent for therapeutic applications.

These findings from primary dermal fibroblast cultures have significantly advanced our understanding of the cellular roles of CoQ10 and the pathophysiology of its deficiency states.

Animal Models for Coenzyme Q Metabolism and Function Studies

Animal models have been instrumental in advancing our understanding of the complex biosynthesis of Coenzyme Q (CoQ), its physiological functions, and the pathological consequences of its deficiency. Various models, from invertebrates like worms and flies to mammals like mice, have been developed to study different aspects of CoQ metabolism. While invertebrate models offer advantages in terms of ease of generation and characterization, mammalian models, particularly mice, are crucial for mimicking the complexity of human CoQ deficiency syndromes and for preclinical testing of therapeutic interventions.

Mouse models have been particularly valuable. These can be categorized into models with spontaneous mutations and genetically engineered models, such as knockout and knock-in mice. For example, the Pdss2 mutant mouse, which has a spontaneous mutation leading to severe CoQ deficiency, develops a lethal kidney disease, highlighting the critical role of CoQ in renal function. The generation of conditional knockout mice has allowed for the study of tissue-specific roles of CoQ and has helped to circumvent the embryonic lethality observed in some complete knockout models.

These animal models have been pivotal in elucidating the functions of different proteins in the CoQ biosynthetic pathway and in understanding the heterogeneous clinical presentations of CoQ deficiencies. For instance, the Coq9 knock-in mouse model develops a phenotype resembling human mitochondrial encephalomyopathy, providing insights into the neurological consequences of CoQ deficiency.

Key Findings from Animal Models of CoQ Deficiency:

Animal ModelGene DefectKey Phenotypes and FindingsReference(s)
Pdss2kd/kd Mouse Spontaneous mutation in Pdss2Severe CoQ deficiency, lethal kidney disease, proteinuria, and interstitial nephritis.
Coq9X/X Mouse Knock-in expressing a truncated COQ9 proteinMitochondrial encephalomyopathy, neuronal death, astrogliosis, and decreased CoQ9 and CoQ10 levels in multiple tissues.
Mst1-TG and β2AR-TG Mice Transgenic overexpression of Mst1 or β2-adrenoceptorCardiomyopathy with significant reduction in cardiac CoQ10 content and downregulation of CoQ biosynthesis genes.
Coq7+/- Mouse Heterozygous knockout of Coq7Increased lifespan and lower levels of DNA damage in the liver.
Conditional Pdss2 knockout mice Tissue-specific knockout of Pdss2Allows for the study of the nephrotic phenotype associated with CoQ deficiency in specific tissues.

Studies in these models have also been crucial for evaluating therapeutic strategies. For example, research in Mst1-TG mice showed that while injectable CoQ10 could restore cardiac levels, it did not correct the underlying mitochondrial dysfunction, highlighting the complexities of treatment. Similarly, studies in the Coq9X/X model have been used to compare the efficacy of different formulations of CoQ10. Preclinical studies in various animal models have also demonstrated the protective effects of CoQ10 supplementation against toxicity induced by pesticides and heavy metals.

Metabolic Labeling and Genetic Analyses in Coenzyme Q Pathway Elucidation

The elucidation of the Coenzyme Q (CoQ) biosynthetic pathway has heavily relied on a combination of metabolic labeling and genetic analyses in various model organisms. These approaches have been fundamental in identifying the enzymes and intermediate molecules involved in this complex metabolic process.

Metabolic labeling experiments, using stable isotopes like ¹³C, have been a powerful tool to trace the origin of the atoms in the CoQ molecule. By feeding cells or organisms with labeled precursors, such as ¹³C-labeled 4-hydroxybenzoic

Comparative Biochemistry and Evolutionary Perspectives of Coenzyme Q

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in most living organisms. mdpi.complos.org Its structure consists of a benzoquinone ring and a polyisoprenoid side chain. This structure allows it to participate in redox reactions, which are fundamental for cellular respiration and energy production. mdpi.com The comparative biochemistry and evolutionary history of CoQ reveal fascinating adaptations and conserved mechanisms across the vast tree of life.

Future Research Directions and Unresolved Questions in Coenzyme Q Biology

Elucidation of Remaining Unknowns in Coenzyme Q Synthesis and Transport

While the primary steps of CoQ biosynthesis are known, several aspects of this intricate process are still poorly understood. nih.gov A significant gap in knowledge is the identity of the enzymes responsible for certain catalytic steps in the pathway. nih.gov Additionally, the mechanisms by which the precursor molecules, 4-hydroxybenzoate (B8730719) (4-HB) and isopentenyl pyrophosphate (IPP), are transported into the mitochondrial matrix remain elusive. nih.govnih.gov It is hypothesized that specific transporters exist for these molecules, but they have yet to be identified. nih.gov

The assembly and regulation of the CoQ biosynthetic complex, often referred to as the "CoQ-synthome," is another area requiring further investigation. researchgate.net While it is known that several "COQ" proteins form a complex, the precise stoichiometry, architecture, and the specific roles of all its components are not fully characterized. nih.govmdpi.com For instance, the exact function of proteins like COQ4, COQ8A, COQ8B, COQ9, COQ10, and COQ11 is still under investigation, with some evidence suggesting regulatory roles. csic.esnih.gov

The transport of the highly hydrophobic CoQ molecule from its site of synthesis in the inner mitochondrial membrane to other cellular membranes is another major unresolved issue. mdpi.comnih.gov While some proteins, such as STARD7, have been implicated in transporting CoQ to the plasma membrane, the mechanisms for its distribution to other organelles are unknown. mdpi.com The discovery of two proteins in yeast, Cqd1 and Cqd2, involved in ubiquinone trafficking offers a promising avenue for understanding this process. mdpi.com

Further Characterization of Non-Canonical Functions of Coenzyme Q

Beyond its well-established role as an electron carrier in the mitochondrial electron transport chain, CoQ is involved in a variety of other cellular processes, often referred to as non-canonical functions. nih.govwisc.edu These functions are diverse and not yet fully understood. nih.gov

CoQ is a potent antioxidant, protecting cellular membranes from lipid peroxidation. wisc.edumdpi.com Its presence in nearly all cellular membranes suggests widespread protective roles that are still being uncovered. nih.gov A notable recent discovery is the role of plasma membrane CoQ in suppressing ferroptosis, a form of iron-dependent cell death. nih.govmdpi.com This function is mediated by the enzyme ferroptosis suppressor protein 1 (FSP1), which reduces CoQ to its active antioxidant form, ubiquinol (B23937). mdpi.commdpi.com

CoQ also acts as a cofactor for various enzymes outside of the primary respiratory chain, including those involved in pyrimidine (B1678525) biosynthesis, proline catabolism, and sulfide (B99878) detoxification. nih.govwisc.edu Furthermore, CoQ has been implicated in regulating the mitochondrial permeability transition pore, which is involved in apoptosis, and in modulating the expression of uncoupling proteins involved in thermogenesis. wisc.edu The intricate details and the physiological significance of these non-canonical functions require more in-depth research.

Advanced Understanding of Coenzyme Q Homeostasis Regulation

The cellular levels of CoQ are tightly regulated to meet the metabolic demands of different tissues and to respond to environmental cues. csic.esmdpi.com This regulation occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications of the COQ enzymes. csic.esresearchgate.net

Transcriptional regulation involves factors like PPARα, which controls genes in the mevalonate (B85504) pathway (a precursor pathway for CoQ), and NF-κB, which can induce the expression of COQ7 in response to oxidative stress. csic.es Post-transcriptional regulation, mediated by RNA-binding proteins, and post-translational modifications, such as phosphorylation of Coq proteins, add further layers of control. researchgate.net

A key aspect of CoQ homeostasis is the redox state, the ratio of the reduced form (ubiquinol) to the oxidized form (ubiquinone). mdpi.comnih.gov This ratio acts as a sensor of mitochondrial function and can influence the production of reactive oxygen species (ROS). mdpi.comnih.gov Understanding how cells maintain this delicate balance and how it is perturbed in disease states is a critical area of ongoing research. mdpi.commdpi.com

Development of New Tools and Experimental Approaches for Coenzyme Q Research

Progress in understanding CoQ biology has been hindered by several technical challenges, including the hydrophobicity of CoQ and the redundancy of some enzymes in its biosynthetic pathway. nih.gov Overcoming these challenges requires the development of novel tools and experimental approaches. nih.govmorgridge.org

One promising area is the development of small molecule modulators that can inhibit or activate specific enzymes in the CoQ biosynthetic pathway. nih.gov Such molecules would allow researchers to precisely manipulate CoQ levels and study the consequences in a controlled manner. morgridge.org For example, custom drugs have been developed to turn the CoQ pathway on and off in yeast, providing a powerful tool for mechanistic studies. morgridge.org

Q & A

Basic Research Questions

Q. What are the primary methodological challenges in quantifying CoQ₁ levels in cellular models, and how can they be addressed?

  • Answer: CoQ₁ quantification is complicated by its redox sensitivity, low abundance, and interference from structurally similar quinones. To address this:

  • Use HPLC coupled with electrochemical detection (ECD) for high specificity .
  • Validate extraction protocols (e.g., hexane:ethanol mixtures) to minimize degradation .
  • Include internal standards (e.g., deuterated CoQ₁) to control for matrix effects .
    • Key considerations: Ensure sample handling under inert atmospheres to prevent oxidation .

Q. How do researchers establish CoQ₁’s role in mitochondrial electron transport chain (ETC) dysfunction across different experimental models?

  • Answer:

  • In vitro: Use ETC complex activity assays (e.g., Complex I/II-driven ATP synthesis) in CoQ₁-deficient cell lines (e.g., CRISPR-edited models) .
  • In vivo: Measure mitochondrial respiration via high-resolution respirometry (Oroboros) in tissues from CoQ₁-supplemented vs. deficient animal models .
  • Data interpretation: Normalize results to citrate synthase activity to control for mitochondrial content variability .

Q. What are the best practices for validating CoQ₁’s antioxidant activity in oxidative stress assays?

  • Answer:

  • Assay selection: Combine lipid peroxidation assays (TBARS) and reactive oxygen species (ROS) detection (e.g., DCFH-DA probes) .
  • Controls: Include CoQ₁ analogs (e.g., CoQ₁₀) and synthetic antioxidants (e.g., Trolox) for comparative analysis .
  • Limitations: Account for CoQ₁’s dual role as pro-oxidant under certain conditions (e.g., high oxygen tension) .

Advanced Research Questions

Q. How can conflicting data on CoQ₁’s efficacy in neurodegenerative disease models be systematically analyzed?

  • Answer: Apply PICOT framework to contextualize discrepancies:

  • Population: Specify model (e.g., murine vs. iPSC-derived neurons).
  • Intervention: Detail CoQ₁ dosage, administration route, and duration.
  • Comparison: Contrast with other antioxidants or CoQ isoforms.
  • Outcome: Define metrics (e.g., motor function, ROS levels).
  • Time: Standardize treatment timelines .
    • Additional steps: Conduct meta-regression to identify variables (e.g., bioavailability differences) driving contradictory results .

Q. What experimental strategies optimize CoQ₁ delivery in in vivo studies with poor bioavailability?

  • Answer:

  • Formulation: Use nanocarriers (e.g., liposomes) to enhance solubility and tissue targeting .
  • Dosing regimens: Test pulsatile vs. continuous administration via osmotic pumps .
  • Validation: Measure tissue-specific CoQ₁ levels via LC-MS/MS and correlate with phenotypic outcomes .
    • Pitfalls: Avoid overinterpreting plasma CoQ₁ levels as proxies for tissue uptake .

Q. How should researchers design studies to investigate CoQ₁’s non-canonical roles (e.g., gene expression modulation)?

  • Answer:

  • Hypothesis-driven design: Use multi-omics integration (transcriptomics, metabolomics) to identify CoQ₁-regulated pathways .
  • Functional assays: Pair RNA-seq data with siRNA knockdown/overexpression of candidate genes .
  • Controls: Include CoQ₁ biosynthesis inhibitors (e.g., 4-nitrobenzoate) to isolate direct effects .

Q. What frameworks are recommended for resolving contradictions in CoQ₁’s therapeutic thresholds across studies?

  • Answer:

  • Apply FINER criteria to evaluate study rigor:
  • Feasible: Assess sample size and model relevance.
  • Novel: Identify gaps (e.g., sex-specific responses understudied).
  • Ethical: Verify animal/human subject protocols.
  • Relevant: Align with clinical benchmarks (e.g., plasma CoQ₁ levels in human trials) .
  • Use sensitivity analysis to test threshold robustness across datasets .

Q. How can researchers leverage structural analogs of CoQ₁ to probe its mechanism without confounding redox effects?

  • Answer:

  • Analog design: Synthesize non-redox-active derivatives (e.g., CoQ₁ with methylated quinone head).
  • Experimental validation: Compare ETC activity and ROS profiles between analogs and native CoQ₁ .
  • Computational modeling: Perform molecular dynamics simulations to predict binding affinities to mitochondrial complexes .

Methodological Resources

  • Quantification: LC-MS/MS protocols for CoQ₁ .
  • Experimental design: PICOT and FINER frameworks .
  • Data interpretation: Guidelines for meta-regression and sensitivity analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.